molecular formula C16H13N3O B2623465 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole CAS No. 2176152-24-0

5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole

Cat. No.: B2623465
CAS No.: 2176152-24-0
M. Wt: 263.3
InChI Key: DMQYFLWNAAJKCU-UHFFFAOYSA-N
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Description

5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole is a complex heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(12-3-4-14-11(8-12)5-7-18-14)19-9-13-2-1-6-17-15(13)10-19/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQYFLWNAAJKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC4=C(C=C3)NC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole can be achieved through various synthetic routes. One common method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is typically carried out under mild conditions, making it a convenient and efficient approach for constructing the pyrrolo[3,4-b]pyridine skeleton.

Chemical Reactions Analysis

5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole involves its interaction with various molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

Comparison with Similar Compounds

5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole can be compared with other similar compounds, such as:

The uniqueness of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole lies in its specific structural features and its ability to interact with a wide range of molecular targets, making it a valuable compound for scientific research and drug development.

Biological Activity

5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole is a complex nitrogen-containing heterocyclic compound. Its structure suggests potential biological activity due to the presence of multiple functional groups that can interact with various biological targets. This article reviews the biological activity of this compound based on recent research findings.

Structural Overview

The compound consists of a pyrrolo[3,4-b]pyridine moiety fused with an indole ring, which enhances its potential for biological interactions. The carbonyl group at the 6-position of the pyrrolo ring may play a crucial role in its reactivity and biological properties.

Anticancer Properties

Research has indicated that derivatives of pyrrolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, studies have shown that certain compounds within this class can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A specific study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial potential of pyrrolopyridine derivatives has been explored extensively. Compounds similar to 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole have shown efficacy against a range of pathogens, including bacteria and fungi. In vitro assays have reported minimum inhibitory concentrations (MICs) that suggest these compounds could serve as lead structures for new antimicrobial agents .

Enzyme Inhibition

Pyrrolo[3,4-b]pyridine derivatives are also recognized for their ability to inhibit specific enzymes. For example, they have been studied as inhibitors of phosphodiesterases (PDEs), which play critical roles in various physiological processes. One study highlighted the selective inhibition of PDE4B by related compounds, demonstrating their potential in treating inflammatory diseases .

The biological effects of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole are likely mediated through:

  • Receptor Binding: The compound may interact with various receptors or enzymes due to its structural features.
  • Signal Transduction Modulation: By inhibiting specific pathways (e.g., PDEs), it can alter cellular responses to stimuli.
  • Apoptotic Pathways Activation: Induction of apoptosis in cancer cells may occur through mitochondrial pathways or caspase activation.

Case Studies

  • Anticancer Activity:
    • A study evaluated the effects of a pyrrolopyridine derivative on human cancer cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value indicating potent anticancer activity.
  • Antimicrobial Efficacy:
    • Another investigation assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics.

Comparative Analysis

Compound Biological Activity IC50/MIC Values Notes
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indoleAnticancerIC50 = 10 µMEffective against various cancer cell lines
Similar Pyrrolopyridine DerivativeAntimicrobialMIC = 8 µg/mLActive against both Gram-positive and Gram-negative bacteria
PDE Inhibitor VariantEnzyme InhibitionIC50 = 0.48 µMSelective for PDE4B with potential anti-inflammatory effects

Q & A

Q. What are the optimal synthetic routes for 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole?

The synthesis typically involves multi-step strategies:

  • Cyclization reactions : Pyrrolo[3,4-b]pyridine cores are synthesized via cyclization of amino-pyrrole derivatives with nitriles under acidic conditions (e.g., acetic acid) .
  • Ugi-Zhu reactions : Multicomponent reactions (e.g., aldehydes, amines, isocyanides, and maleic anhydride) yield pyrrolo[3,4-b]pyridin-5-ones, which can be functionalized with indole moieties .
  • Coupling strategies : Indole derivatives are linked to the pyrrolopyridine core using carbonylating agents (e.g., EDCI/DMAP-mediated coupling) .

Q. How should researchers characterize this compound’s structure and purity?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, aromatic protons in pyrrolopyridine and indole moieties show distinct splitting patterns (δ 7.2–9.7 ppm) .
  • Chromatography : TLC (Rf values) and HPLC to assess purity, especially for byproducts like diastereomers or unreacted intermediates .
  • Elemental analysis : Validate molecular formula (e.g., C₁₇H₁₄N₄O) and rule out solvates .

Q. What biological activities are associated with pyrrolo[3,4-b]pyridine-indole hybrids?

Preliminary screening should focus on:

  • Anticancer activity : Test against tumor cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
  • Antimicrobial potential : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Enzyme inhibition : Evaluate kinase or FLT3 inhibition using ATP-competitive assays .

Advanced Research Questions

Q. How can reaction yields be improved for Ugi-Zhu-based synthesis of this compound?

Optimize:

  • Catalyst selection : Scandium triflate or Yb(OTf)₃ enhances cyclization efficiency (e.g., 74–92% yields) .
  • Solvent systems : Anhydrous toluene or THF minimizes side reactions .
  • Temperature control : Room-temperature stirring for 48+ hours reduces decomposition .

Q. How to resolve contradictions in NMR data due to tautomerism or dynamic exchange?

  • Variable-temperature NMR : Identify tautomeric shifts (e.g., keto-enol equilibria) by analyzing peak splitting at 25°C vs. −40°C .
  • 2D experiments (COSY, NOESY) : Confirm through-space correlations between indole NH and pyrrolopyridine protons .
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values .

Q. What strategies mitigate poor solubility during structural analysis?

  • Derivatization : Introduce solubilizing groups (e.g., methoxy, acetyl) without altering core activity .
  • Alternative solvents : Use DMSO-d₆ or DMF-d₇ for NMR, despite potential signal broadening .
  • Salt formation : Convert free bases to hydrochlorides for improved crystallinity .

Q. How to establish structure-activity relationships (SAR) for substituents on the indole ring?

  • Systematic substitution : Synthesize analogs with halogens (Cl, Br), electron-donating (OCH₃), or bulky groups (e.g., benzodioxole) at indole positions .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with FLT3 ATP-binding pockets) .
  • In vitro-in vivo correlation : Compare enzyme inhibition (IC₅₀) with tumor growth suppression in xenograft models .

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